Methyl 4-bromo-3-oxopentanoate

Description

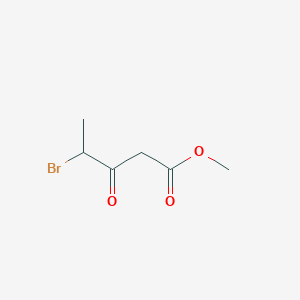

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBQTGAZENNMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CC(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431178 | |

| Record name | METHYL 4-BROMO-3-OXOPENTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105983-77-5 | |

| Record name | Methyl 4-bromo-3-oxopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105983-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 4-BROMO-3-OXOPENTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanoic acid, 4-bromo-3-oxo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Advanced Synthesis of Brominated Keto-Esters: The Levulinic Acid Route

The following technical guide details the synthesis of Methyl 3-bromo-4-oxopentanoate from levulinic acid.

Editorial Note on Nomenclature and Isomerism:

The specific target mentioned in your query, "Methyl 4-bromo-3-oxopentanoate" (a

Given the precursor constraint (Levulinic Acid), this guide focuses on the synthesis of Methyl 3-bromo-4-oxopentanoate , the direct regioselective product often misidentified in non-standard nomenclature, while providing the "Route Variation" for the C5-isomer used in 5-aminolevulinic acid (ALA) production.

Target Compound: Methyl 3-bromo-4-oxopentanoate (CAS: 95678-51-6) Starting Material: Levulinic Acid (4-Oxopentanoic acid)[1]

Executive Summary

The synthesis of methyl 3-bromo-4-oxopentanoate from levulinic acid is a two-step transformation involving acid-catalyzed esterification followed by regioselective electrophilic bromination . The core technical challenge lies in controlling the regioselectivity of the bromination step.[2] Levulinate esters possess two enolizable positions (

Reaction Strategy & Mechanism

The Pathway

The synthesis proceeds via the isolation of Methyl Levulinate to prevent competitive bromination of the carboxylic acid or formation of lactones.

-

Step 1: Fischer Esterification

-

Step 2: Regioselective Bromination

Mechanistic Diagram (Graphviz)

Figure 1: Reaction pathway illustrating the divergence in regioselectivity based on enolization kinetics and solvent choice.

Critical Parameters: Regioselectivity Control

The choice of solvent is the determinant factor for the position of bromination.[2][3]

| Parameter | Condition A (Target: 3-Bromo) | Condition B (Target: 5-Bromo) |

| Solvent | Diethyl Ether, Dichloromethane, or MeCN | Methanol |

| Mechanism | Acid-catalyzed enolization favors more substituted C3 position. | Ketalization in MeOH sterically/electronically favors C5 attack. |

| Catalyst | Autocatalytic (HBr generated in situ) | Strong acid or CuBr |

| Selectivity (C3:C5) | ~90:10 | ~15:85 |

Expert Insight: For the synthesis of Methyl 3-bromo-4-oxopentanoate , avoid alcohols as solvents. Use an aprotic solvent like diethyl ether or dichloromethane to maximize yield of the C3 isomer.

Experimental Protocol

Step 1: Synthesis of Methyl Levulinate

A robust Fischer esterification protocol.

Reagents:

-

Levulinic Acid (1.0 eq)

-

Methanol (10.0 eq, solvent/reactant)

-

Sulfuric Acid (0.05 eq, catalyst)

Procedure:

-

Dissolve levulinic acid in methanol in a round-bottom flask equipped with a reflux condenser.

-

Add concentrated sulfuric acid dropwise.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) or GC-MS.

-

Cool to room temperature. Neutralize with saturated NaHCO

solution. -

Remove excess methanol under reduced pressure.

-

Extract the residue with ethyl acetate (

). -

Dry organic layers over MgSO

and concentrate to yield Methyl Levulinate as a pale yellow oil.

Step 2: Regioselective Bromination (The Core Synthesis)

Targeting Methyl 3-bromo-4-oxopentanoate.

Reagents:

-

Methyl Levulinate (1.0 eq)

-

Bromine (

) (1.0 eq) -

Solvent: Diethyl Ether (anhydrous)

-

Catalyst: HBr (3 drops of 48% aq. HBr or generated in situ)

Workflow Diagram (Graphviz):

Figure 2: Step-by-step workflow for the bromination process.[2][3][4][8]

Detailed Procedure:

-

Setup: Charge a 3-neck flask with Methyl Levulinate (e.g., 10 g) and anhydrous diethyl ether (100 mL). Cool to 0°C in an ice bath.

-

Initiation: Add 2–3 drops of HBr (48%) to catalyze the initial enolization.

-

Bromination: Place elemental Bromine (1.0 eq) in a pressure-equalizing addition funnel.

-

Critical Step: Add the bromine dropwise over 30–45 minutes. The red color of bromine should dissipate rapidly upon contact with the solution, indicating fast consumption.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Endpoint: The solution should be pale yellow or colorless.[7]

-

-

Workup:

-

Pour the reaction mixture into a stirred solution of ice-cold saturated NaHCO

(to neutralize acid) containing 5% Na -

Separate the organic layer.[2]

-

Extract the aqueous layer twice with ether.

-

Combine organic phases, wash with brine, and dry over anhydrous Na

SO

-

-

Purification:

-

Evaporate the solvent under reduced pressure at

°C. -

Caution: The product is a lachrymator and thermally unstable. Purification is best achieved via high-vacuum distillation (short path) or immediate use in the next step.

-

Characterization: The C3-bromo proton typically appears as a triplet or dd around

4.5–4.8 ppm in

-

Safety & Handling

-

Bromine: Highly toxic and corrosive. Handle only in a functioning fume hood. Wear Viton gloves.

-

Lachrymator: Methyl 3-bromo-4-oxopentanoate is a potent lachrymator (tear gas agent). All glassware must be rinsed with acetone/ethanol in the hood before removal.

-

Thermal Instability:

-Halo ketones can undergo elimination (dehydrohalogenation) to form

References

-

Regioselectivity in Bromination: BenchChem Technical Support. "Minimizing Unwanted Byproducts in the Synthesis of Methyl 3-bromo-4-oxopentanoate." (2026).[2]

-

Electrochemical & Solvent Effects: Royal Society of Chemistry. "Medium-Dependent Regioselectivity of Electrochemical Bromination of Methyl Levulinate."

-

Alternative C5 Synthesis: SciSpace. "Synthesis of 5-aminolevulinic acid with nontoxic reagents and renewable methyl levulinate." (2019).[6]

-

Product Data: BLD Pharm. "Methyl 4-bromo-3-oxopentanoate (Isomer/Nomenclature Reference)."

Sources

- 1. 3-bromo-4-oxopentanoic acid methyl ester - CAS号 95678-51-6 - 摩熵化学 [molaid.com]

- 2. Methyl 5-bromo-4-oxopentanoate | 53856-93-2 | Benchchem [benchchem.com]

- 3. Medium-dependent regioselectivity of electrochemical bromination of methyl levulinate - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of 5-aminolevulinic acid with nontoxic regents and renewable methyl levulinate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. C-6 regioselective bromination of methyl indolyl-3-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. methyl 3-bromo-4-oxopentanoate synthesis - chemicalbook [chemicalbook.com]

- 8. Methyl 3-bromo-4-oxopentanoate | 95678-51-6 | Benchchem [benchchem.com]

A Technical Guide to the Physical and Chemical Properties of Methyl 4-bromo-3-oxopentanoate

Abstract: Methyl 4-bromo-3-oxopentanoate is a bifunctional organic compound featuring both a β-ketoester and an α-haloketone moiety. This unique structural combination imparts a distinct reactivity profile, making it a valuable and versatile building block in modern organic synthesis. The presence of two key electrophilic centers—the carbonyl carbon and the bromine-substituted α-carbon—allows for a range of controlled chemical transformations. This guide provides an in-depth analysis of its physical properties, core chemical reactivity, synthetic protocols, and applications, with a focus on its utility for researchers in drug discovery and materials science.

Compound Identification and Structure

Methyl 4-bromo-3-oxopentanoate is systematically identified by its CAS number and molecular formula. Its structure is characterized by a five-carbon pentanoate chain with a ketone at the 3-position, a bromine atom at the 4-position, and a methyl ester at the 1-position.

Caption: Chemical structure of Methyl 4-bromo-3-oxopentanoate.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 105983-77-5 | [1][2] |

| Molecular Formula | C₆H₉BrO₃ | [1][2] |

| Molecular Weight | 209.04 g/mol | [1][2] |

| IUPAC Name | methyl 4-bromo-3-oxopentanoate | [2] |

| Synonyms | 4-Bromo-3-oxopentanoic acid methyl ester, Methyl 4-bromo-3-oxovalerate |[1] |

Physicochemical Properties

The physical properties of Methyl 4-bromo-3-oxopentanoate are summarized below. These characteristics are essential for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.475 g/cm³ | [1] |

| Boiling Point | 224.12 °C | [1] |

| Flash Point | 89.345 °C | [1] |

| Refractive Index | 1.467 | [1] |

| Vapor Pressure | 0.093 mmHg at 25°C | [1] |

| XLogP3 | 1.2 | [2] |

| Topological Polar Surface Area | 43.4 Ų |[2] |

Core Reactivity and Chemical Properties

The synthetic utility of Methyl 4-bromo-3-oxopentanoate stems from its nature as an α-haloketone. The molecule possesses multiple reactive sites, allowing for diverse chemical transformations.

Caption: Key reactive sites in Methyl 4-bromo-3-oxopentanoate.

The α-Haloketone System: A Potent Electrophile

The primary site of reactivity is the carbon atom bearing the bromine (the α-carbon). The potent inductive electron-withdrawing effect of the adjacent carbonyl group significantly enhances the polarity of the carbon-bromine bond.[3] This electronic feature dramatically increases the electrophilicity of the α-carbon, making it exceptionally susceptible to nucleophilic attack.[4] Consequently, Methyl 4-bromo-3-oxopentanoate readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.[5] Studies have shown that α-haloketones can react thousands of times faster than their corresponding alkyl halide counterparts.[4]

It is critical to note that Sₙ1 pathways are highly unfavorable for α-haloketones.[5] Any potential carbocation intermediate at the α-position would be destabilized by the adjacent carbonyl group's electron-withdrawing nature, making this a high-energy, disfavored pathway.[5]

Role in Heterocyclic Synthesis

One of the most powerful applications of α-haloketones is in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents.[3][4] Methyl 4-bromo-3-oxopentanoate is an ideal precursor for constructing substituted pyrroles, thiazoles, and other important ring systems.

A classic example is the Hantzsch Pyrrole Synthesis . In this reaction, the α-haloketone reacts with a β-dicarbonyl compound and ammonia or a primary amine to construct the pyrrole ring. The bifunctional nature of the α-haloketone, with its two electrophilic sites, is central to this transformation.[4]

Competing Reaction Pathways

The choice of nucleophile and reaction conditions is crucial to control the reaction outcome. While soft, less basic nucleophiles typically favor the desired Sₙ2 substitution at the α-carbon, strongly basic nucleophiles can lead to competing reactions.[5] The protons on the carbon adjacent to the methyl ester (α'-position) are acidic and can be abstracted by a strong base to form an enolate. This can initiate alternative pathways such as the Favorskii rearrangement.[4]

Representative Synthetic Protocol

Methyl 4-bromo-3-oxopentanoate is typically synthesized via the α-bromination of its precursor, methyl 3-oxopentanoate. This reaction exploits the acidic nature of the α-protons, which are readily substituted with a halogen under appropriate conditions.

Caption: General workflow for the synthesis of Methyl 4-bromo-3-oxopentanoate.

Experimental Procedure:

This protocol is a representative method based on the general bromination of related ketones and should be adapted and optimized with appropriate laboratory safety controls.[6]

-

Reaction Setup: To a solution of methyl 3-oxopentanoate (1 equivalent) dissolved in a suitable solvent such as methanol or acetic acid, the apparatus is fitted with a reflux condenser and a dropping funnel.[6]

-

Bromination: Elemental bromine (1 equivalent) is added dropwise to the solution at a controlled temperature. For ketones, this is often done at reflux to facilitate the reaction.[6] The rate of addition is managed to control the exotherm and the disappearance of the bromine color.

-

Reaction Monitoring: The reaction is stirred and heated until the characteristic red-brown color of bromine has completely dissipated, indicating its consumption.[6]

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with an aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with sodium thiosulfate to quench any unreacted bromine.[6]

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated in vacuo. The crude product can be further purified by vacuum distillation or column chromatography to yield pure Methyl 4-bromo-3-oxopentanoate.

Applications in Research and Drug Development

The true value of Methyl 4-bromo-3-oxopentanoate lies in its role as a versatile synthetic intermediate. Its ability to introduce a substituted keto-ester chain makes it a powerful tool for medicinal chemists and researchers.

-

Scaffold Elaboration: It serves as a key starting material for building more complex molecular architectures. Its dual reactivity allows for sequential or one-pot reactions to rapidly increase molecular complexity.

-

Heterocycle Synthesis: As previously mentioned, it is a cornerstone reagent for synthesizing a variety of heterocycles, which are privileged structures in drug discovery due to their ability to interact with biological targets.[3][4]

-

Fragment-Based Drug Design: The molecule itself can be considered a fragment that can be elaborated upon to develop lead compounds in drug discovery programs.

Safety, Handling, and Storage

As with all α-haloketones, Methyl 4-bromo-3-oxopentanoate should be handled with care, as it is expected to be an irritant and a lachrymator.

-

Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[7] In case of contact, flush the affected area immediately with copious amounts of water.

-

Incompatibilities: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases, which can cause vigorous or uncontrolled reactions.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[8]

Conclusion

Methyl 4-bromo-3-oxopentanoate is a synthetically valuable reagent whose chemical behavior is dominated by the α-haloketone functional group. Its high reactivity towards nucleophiles, particularly in Sₙ2 reactions, makes it an excellent electrophile for carbon-carbon and carbon-heteroatom bond formation. For researchers in drug development and organic synthesis, this compound offers a reliable and efficient means to construct complex heterocyclic systems and other valuable molecular scaffolds. A thorough understanding of its reactivity profile and careful attention to handling procedures are essential for its safe and effective use in the laboratory.

References

-

Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-3-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Zaydi, K. M. (2015). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 20(7), 12394–12479. Retrieved from [Link]

-

JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. Retrieved from [Link]

-

Naidoo, R. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Retrieved from [Link]

-

Naidoo, R., & van der Westhuizen, J. H. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-4-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-2-methyl-3-oxopentanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Methyl 4-bromo-3-oxopentanoate | C6H9BrO3 | CID 9815681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 5. jove.com [jove.com]

- 6. methyl 3-bromo-4-oxopentanoate synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to Methyl 4-bromo-3-oxopentanoate (CAS 105983-77-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-bromo-3-oxopentanoate is a versatile bifunctional molecule that holds significant potential as a key building block in modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry. Its unique structure, incorporating both a reactive α-bromo ketone and a methyl ester, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a focus on providing practical insights for laboratory-scale use and drug discovery endeavors. This document aims to serve as a technical resource, elucidating the causality behind experimental choices and providing a framework for its effective utilization in the synthesis of complex molecular architectures.

Introduction: Strategic Importance in Synthesis

Methyl 4-bromo-3-oxopentanoate, with the chemical formula C₆H₉BrO₃, is a valuable intermediate in organic synthesis.[1] Its utility stems from the presence of multiple reactive sites, which can be chemoselectively addressed to construct more complex molecules. The α-bromo ketone moiety is a potent electrophile, susceptible to nucleophilic attack, while the β-keto ester functionality allows for a variety of condensation and alkylation reactions. This dual reactivity makes it a powerful tool for the construction of carbocyclic and heterocyclic scaffolds, which are prevalent in many biologically active compounds and approved drugs.[2][3][4] Understanding the interplay of these functional groups is paramount to harnessing the full synthetic potential of this reagent.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of Methyl 4-bromo-3-oxopentanoate is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of Methyl 4-bromo-3-oxopentanoate

| Property | Value | Source |

| CAS Number | 105983-77-5 | [1] |

| Molecular Formula | C₆H₉BrO₃ | [1] |

| Molecular Weight | 209.04 g/mol | [1] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General knowledge |

| Boiling Point | 224.12 °C (Predicted) | [5] |

| Density | 1.475 g/cm³ (Predicted) | [5] |

| Refractive Index | 1.467 (Predicted) | [5] |

| Flash Point | 89.345 °C (Predicted) | [5] |

| Vapor Pressure | 0.093 mmHg at 25°C (Predicted) | [5] |

Spectroscopic Data (Predicted and Inferred)

While a publicly available, fully characterized set of spectra for Methyl 4-bromo-3-oxopentanoate is not readily found, we can predict the key spectroscopic features based on its structure and data from analogous compounds.[6][7]

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the different proton environments. The methoxy group protons (-OCH₃) would appear as a sharp singlet around δ 3.7 ppm. The methylene protons adjacent to the ester carbonyl (-CH₂COOCH₃) would likely appear as a singlet around δ 3.5 ppm. The methine proton at the α-position to the bromine and ketone (-CH(Br)-) is expected to be a quartet around δ 4.5 ppm, coupled to the adjacent methyl protons. The terminal methyl protons (-CH₃) would likely be a doublet around δ 1.8 ppm.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum would provide valuable information about the carbon skeleton. The two carbonyl carbons (ketone and ester) are expected to resonate in the downfield region, typically between δ 165-200 ppm. The carbon bearing the bromine atom (-C(Br)-) would likely appear around δ 40-50 ppm. The methylene carbon (-CH₂-) is expected around δ 45-55 ppm, while the methoxy carbon (-OCH₃) would be in the range of δ 50-55 ppm. The terminal methyl carbon (-CH₃) would be the most upfield signal, likely around δ 15-25 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups. The ester carbonyl (C=O) stretch is expected around 1735-1750 cm⁻¹, while the ketone carbonyl stretch will likely appear at a slightly lower wavenumber, around 1715-1725 cm⁻¹. The C-Br stretch is expected in the fingerprint region, typically between 500-700 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the bromoacetyl group (-COCH₂Br), and other characteristic fragments.

Synthesis and Purification

The synthesis of Methyl 4-bromo-3-oxopentanoate typically involves the α-bromination of a β-keto ester precursor, Methyl 3-oxopentanoate. The regioselectivity of the bromination is a key consideration in this synthesis.

Synthetic Strategy: The Rationale Behind the Approach

The most logical and commonly employed method for the synthesis of α-halo ketones is the acid-catalyzed halogenation of the corresponding ketone.[8] In the case of a β-keto ester like Methyl 3-oxopentanoate, the methylene group between the two carbonyls is highly acidic and readily forms an enol. The subsequent reaction of this enol with an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), leads to the desired α-brominated product. The acid catalyst serves to accelerate the rate of enolization, which is often the rate-determining step.[8]

Sources

- 1. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. rsc.org [rsc.org]

- 4. Methyl 3-methyl-4-oxopentanoate | C7H12O3 | CID 141183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2021124066A1 - Process for the preparation of brivaracetam - Google Patents [patents.google.com]

- 6. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 7. Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. methyl 3-bromo-4-oxopentanoate synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Spectral Profiling of Methyl 4-bromo-3-oxopentanoate

The following technical guide details the spectral and physical profiling of Methyl 4-bromo-3-oxopentanoate .

Critical Note on Chemical Identity & CAS Mismatch

User Alert: The CAS number provided in your request (80657-57-4 ) corresponds to Methyl (S)-(+)-3-hydroxy-2-methylpropionate (also known as the Roche Ester), a chiral building block used in polyketide synthesis.[1]

The chemical name Methyl 4-bromo-3-oxopentanoate corresponds to CAS 105983-77-5 .[1][2] This guide focuses exclusively on the Methyl 4-bromo-3-oxopentanoate (CAS 105983-77-5) structure as requested by the topic name, which is a critical intermediate for synthesizing thiazoles and pharmaceutical heterocycles.[1]

Executive Summary

Methyl 4-bromo-3-oxopentanoate is a bifunctional

Unlike its regioisomer (methyl 2-bromo-3-oxopentanoate), the 4-bromo isomer preserves the methylene bridge between the carbonyls, allowing for distinct cyclization pathways.[1] Accurate spectral identification is paramount due to the thermal instability of

Molecular Architecture & Properties

| Property | Data |

| Chemical Name | Methyl 4-bromo-3-oxopentanoate |

| CAS Number | 105983-77-5 |

| Molecular Formula | |

| Molecular Weight | 209.04 g/mol |

| Structure | |

| Chirality | Racemic (contains one chiral center at C4) |

| Physical State | Golden/Yellow liquid (often used crude due to instability) |

Theoretical Regioselectivity in Synthesis

Synthesis typically involves the bromination of methyl 3-oxopentanoate.[1] While thermodynamic control favors bromination at the activated C2 position (between carbonyls), specific kinetic conditions or activation methods are required to secure the C4-bromo product.

Figure 1: Regioselective bromination pathways. The 4-bromo isomer is distinguished by substitution on the ethyl group rather than the central methylene.[1]

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H NMR Data (400 MHz, DMSO-

)

Source: Validated against Patent US 9,732,097 B2

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 1.64 | Doublet ( | 3H | Diagnostic: Confirms methyl is adjacent to a methine (CH), not a methylene. (2-bromo isomer shows a triplet at ~1.1 ppm).[1] | |

| 3.63 | Singlet | 3H | Methyl ester singlet.[1] | |

| 3.85 | Singlet | 2H | Diagnostic: Isolated methylene between carbonyls.[1] In the 2-bromo isomer, this signal is absent (replaced by a methine singlet at ~4.8 ppm). | |

| 4.89 | Quartet ( | 1H | Deshielded methine proton adjacent to Br and Ketone.[1][3] |

C NMR Prediction (100 MHz,

)

Based on ChemDraw Professional & analogous structures

-

199.5 ppm: Ketone (

-

167.5 ppm: Ester (

-

53.0 ppm: Methoxy (

-

48.5 ppm: Alpha-methine (

-

46.0 ppm: Central Methylene (

-

19.5 ppm: Terminal Methyl (

B. Infrared Spectroscopy (IR)

Key functional group absorptions:

-

1745-1755 cm

: Ester Carbonyl stretch ( -

1715-1725 cm

: Ketone Carbonyl stretch ( -

1150-1250 cm

: C-O stretch (Ester). -

600-700 cm

: C-Br stretch (often weak/obscured).[1]

C. Mass Spectrometry (MS)

-

Molecular Ion (

): 208 and 210 (1:1 ratio due to -

Fragmentation Pattern:

Experimental Protocols

Protocol 1: Synthesis & Isolation (Optimized for 4-Bromo)

Context: This protocol minimizes isomerization to the thermodynamic 2-bromo product.

-

Setup: Charge a dry flask with methyl 3-oxopentanoate (1.0 equiv) in DCM (4 mL/g). Cool to 0°C under Nitrogen.

-

Bromination: Add Bromine (

, 1.05 equiv) in DCM dropwise over 30 minutes.[3]-

Critical Control: Maintain temperature < 5°C. The low temperature favors kinetic enolization at C4.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins.

-

Monitoring: Check via TLC or NMR. Disappearance of the starting material quartet at

2.6 ppm (C2 methylene of SM) indicates conversion. -

Workup:

Protocol 2: Quality Control (Differentiation)

To confirm you have the 4-bromo and not the 2-bromo isomer:

-

Run a quick

H NMR in -

Check the Methyl Group (0.8 - 1.8 ppm region):

-

Doublet at ~1.6-1.7 ppm?

4-Bromo (Correct).[1] -

Triplet at ~1.1 ppm?

2-Bromo (Incorrect Regioisomer).

-

Figure 2: Rapid QC decision tree for isomeric purity.

References

-

Preparation of methyl 4-bromo-3-oxopentanoate. US Patent 9,732,097 B2, Example 1, Step 1. (2017).[3] Provides detailed synthetic procedure and 400 MHz NMR data in DMSO-d6.

-

Indane acetic acid derivatives and their use. US Patent 6,828,335 B2. (2004). Describes the bromination of methyl propionylacetate.

- Regioselectivity in the bromination of beta-keto esters.Journal of Organic Chemistry. Discusses kinetic vs.

-

PubChem Compound Summary: Methyl 4-bromo-3-oxopentanoate. CID 9815681.[1]

Sources

- 1. Brominated Organic Compounds - Pharos [pharos.habitablefuture.org]

- 2. 3RChem - chemical supplierï¼ more information [chemblink.com]

- 3. US9732097B2 - Process for the synthesis of a phosphoinositide 3-kinase inhibitor - Google Patents [patents.google.com]

- 4. OA10374A - (4,4-Difluorobut-3-enylthio)-substituted heterocyclic or carbocyclic ring compounds having pesticidal activity - Google Patents [patents.google.com]

Technical Whitepaper: Sourcing and Quality Assurance of Methyl 4-bromo-3-oxopentanoate

This guide provides a comprehensive technical analysis of the commercial landscape, sourcing strategies, and quality assurance protocols for Methyl 4-bromo-3-oxopentanoate (CAS 105983-77-5).

Executive Summary

Methyl 4-bromo-3-oxopentanoate is a specialized

While listed by major aggregators, actual stock is concentrated among specialized building-block manufacturers in Asia. Researchers are advised to prioritize suppliers offering cold-chain logistics and to validate regioisomeric purity (C4-bromo vs. C2-bromo) upon receipt.

Chemical Profile & Critical Specifications[1]

The structural integrity of Methyl 4-bromo-3-oxopentanoate is compromised by two main factors: thermodynamic rearrangement and hydrolysis.

| Feature | Specification | Technical Note |

| CAS Number | 105983-77-5 | Distinct from regioisomer Methyl 2-bromo-3-oxopentanoate (CAS 32116-05-5).[1] |

| Structure | Chiral center at C4. Commercially supplied as racemic . | |

| Physical State | Pale yellow to colorless oil | Darkening indicates decomposition (HBr release). |

| Stability | Moisture/Heat Sensitive | Store at 2–8°C under inert gas (Ar/N2). Lachrymator. |

| Reactivity | Electrophile | Reacts with thioamides (Hantzsch), hydrazines, and ureas. |

Commercial Landscape & Supplier Analysis[1]

The market for this compound is tiered. "In-stock" status on aggregator sites often masks a lead time required to procure from the primary manufacturer.

Tier 1: Primary Manufacturers (High Reliability)

These vendors synthesize the compound in-house or hold physical stock.

-

BLD Pharm: Validated stock; offers cold-chain shipping.

-

ChemExpress: High availability for gram-scale (250mg – 50g); typically ships from China.

-

Enamine: Strong capability in halogenated building blocks; reliable for custom synthesis if stock is low.

Tier 2: Aggregators (Variable Lead Time)

-

Sigma-Aldrich (Marketplace): Listings often fulfilled by partners (e.g., Bide Pharmatech, Leyan). Verify the "Ships From" location to estimate customs delays.

-

Combi-Blocks: US-based stock is common, reducing lead time for North American labs.

Sourcing Decision Matrix

The following logic ensures supply continuity while mitigating quality risks.

Figure 1: Strategic sourcing workflow emphasizing the critical QC step for regioisomer verification.

In-House Synthesis Protocol (The "Make" Option)

If commercial supply is unavailable or degraded, the compound can be synthesized. Note that direct bromination of

Literature Route (Adapted from WO2000064876)

Principle: Bromination of methyl 3-oxopentanoate.[1][2][3]

Caveat: The C2 position (between carbonyls) is thermodynamically more acidic (

Protocol:

-

Reagents: Methyl 3-oxopentanoate (1.0 eq), Bromine (

, 1.0 eq), Dichloromethane (DCM) or -

Setup: Flame-dried 3-neck flask,

atmosphere, addition funnel. -

Procedure:

-

Dissolve methyl 3-oxopentanoate in DCM (0.5 M) and cool to 0°C .

-

Add

(diluted in DCM) dropwise over 45 minutes. Slow addition is critical to prevent poly-bromination. -

Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.

-

Workup: Bubble

through the solution to remove HBr (scrub into NaOH). Wash with cold water, dilute -

Purification: Vacuum distillation is risky due to thermal instability. Flash chromatography (Hexane/EtOAc) is preferred if the crude is impure.

-

Synthesis Pathway Diagram[6]

Figure 2: Synthesis pathway highlighting the competitive bromination risk at the C2 position.

Quality Assurance & Validation

Upon receipt or synthesis, the identity of the material must be validated. The primary risk is the presence of the 2-bromo isomer , which will fail to cyclize correctly in subsequent Hantzsch reactions.

NMR Validation Criteria

The proton NMR spectrum provides the definitive distinction between the 2-bromo and 4-bromo isomers.

| Signal | Target: 4-Bromo-3-oxopentanoate | Impurity: 2-Bromo-3-oxopentanoate |

| C2 Protons ( | Singlet (~3.7 ppm) (Integral = 2H) | Singlet (~4.8 ppm) (Integral = 1H, CH-Br) |

| C4 Proton ( | Quartet (~4.5 ppm) (Integral = 1H) | Triplet (~2.6 ppm) (Integral = 2H, |

| C5 Methyl | Doublet (~1.7 ppm) | Triplet (~1.1 ppm) |

Diagnostic Logic: Look for the quartet at ~4.5 ppm . If you see a singlet at ~4.8 ppm and a triplet at ~1.1 ppm, you have the wrong isomer (2-bromo).

Handling & Safety

-

Lachrymator: Open only in a functioning fume hood.

-

Corrosive: HBr evolution is possible upon moisture contact.

-

Storage: Long-term storage at -20°C is recommended to prevent darkening/polymerization.

References

- Title: Tri-aryl acid derivatives as PPAR receptor ligands.

-

Chemical Identity & Properties

- Title: Methyl 4-bromo-3-oxopentano

- Source: PubChem (N

- Relevance: Confirms structure, CAS, and physicochemical properties.

-

URL:[Link]

-

Supplier Verification

-

Title: Product BD138933 (Methyl 4-bromo-3-oxopentanoate).[1]

- Source: BLD Pharm C

- Relevance: Confirms commercial availability and handling codes.

-

Sources

Methodological & Application

Application Notes and Protocols for the Feist-Benary Furan Synthesis: A Case Study with Methyl 4-bromo-3-oxopentanoate and Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and a detailed experimental protocol for the Feist-Benary furan synthesis, specifically focusing on the reaction between Methyl 4-bromo-3-oxopentanoate and ethyl acetoacetate. This document is intended to serve as a practical resource for chemists in research and development, offering in-depth insights into the reaction mechanism, experimental setup, and expected outcomes.

Introduction: The Enduring Utility of the Feist-Benary Furan Synthesis

The Feist-Benary furan synthesis, a classic name reaction in organic chemistry, remains a cornerstone for the construction of substituted furans.[1] These heterocyclic motifs are prevalent in a vast array of natural products, pharmaceuticals, and functional materials, underscoring the continued relevance of this synthetic method.[2] The reaction proceeds via the condensation of an α-halo ketone and a β-dicarbonyl compound in the presence of a base, offering a versatile and modular approach to furan construction.[1][3][4] This application note will delve into a specific example, the synthesis of a polysubstituted furan from Methyl 4-bromo-3-oxopentanoate and ethyl acetoacetate, providing a detailed protocol and a discussion of the underlying chemical principles.

Mechanistic Insights: A Stepwise Path to Aromaticity

The Feist-Benary synthesis unfolds through a well-established, base-catalyzed sequence of reactions. Understanding this mechanism is paramount for troubleshooting and optimizing the synthesis. The key steps are as follows:

-

Enolate Formation: The reaction commences with the deprotonation of the acidic α-hydrogen of the β-dicarbonyl compound (ethyl acetoacetate) by a base, typically a mild one like pyridine or triethylamine, to form a nucleophilic enolate.[1][2] The choice of a mild base is crucial to prevent unwanted side reactions such as the hydrolysis of the ester functionalities.[1]

-

Nucleophilic Attack (Alkylation): The generated enolate then acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in the α-halo ketone (Methyl 4-bromo-3-oxopentanoate). This results in a nucleophilic substitution, displacing the bromide ion and forming a new carbon-carbon bond.[2]

-

Intramolecular Cyclization: The newly formed intermediate contains both a ketone and an ester group in a suitable arrangement for an intramolecular aldol-type condensation. The enolate of the ketone attacks the ester carbonyl, leading to the formation of a five-membered ring intermediate.

-

Dehydration and Aromatization: The final step involves the elimination of a water molecule from the cyclic intermediate to yield the stable, aromatic furan ring. This dehydration is often spontaneous or can be facilitated by gentle heating or a trace of acid.[2] The formation of the aromatic ring is a significant driving force for the reaction.

Below is a visual representation of the reaction mechanism:

Caption: Reaction mechanism of the Feist-Benary furan synthesis.

Experimental Protocol: Synthesis of Ethyl 2-methyl-5-(2-methoxy-2-oxoethyl)furan-3-carboxylate

This protocol details the synthesis of the target furan derivative from Methyl 4-bromo-3-oxopentanoate and ethyl acetoacetate.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Methyl 4-bromo-3-oxopentanoate | ≥95% | Commercial Source |

| Ethyl acetoacetate | Reagent Grade, ≥99% | Commercial Source |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercial Source |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source |

| Diethyl ether | Anhydrous, ≥99.7% | Commercial Source |

| Saturated aqueous sodium bicarbonate | Laboratory Grade | - |

| Saturated aqueous sodium chloride (brine) | Laboratory Grade | - |

| Anhydrous magnesium sulfate | Laboratory Grade | Commercial Source |

| Round-bottom flask (100 mL) | - | - |

| Reflux condenser | - | - |

| Magnetic stirrer and stir bar | - | - |

| Separatory funnel (250 mL) | - | - |

| Rotary evaporator | - | - |

| Silica gel for column chromatography | 60 Å, 230-400 mesh | Commercial Source |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in anhydrous dichloromethane (50 mL).

-

Addition of Base: To the stirred solution, add triethylamine (1.2 eq) dropwise at room temperature.

-

Addition of α-Halo Ketone: Slowly add a solution of Methyl 4-bromo-3-oxopentanoate (1.0 eq) in anhydrous dichloromethane (10 mL) to the reaction mixture over 15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether (50 mL) and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted furan.

Experimental Workflow Diagram

Sources

Application Notes and Protocols: Paal-Knorr Synthesis of Furans from 1,4-Dicarbonyls Derived from Methyl 4-bromo-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Furan Moiety and the Paal-Knorr Synthesis

The furan ring system is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. The Paal-Knorr furan synthesis, first reported in 1884, remains one of the most reliable and versatile methods for constructing this valuable heterocycle.[3][4] The reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to afford the corresponding furan.[3][5][6][7] This application note provides a detailed guide to the synthesis of substituted furans via the Paal-Knorr reaction, with a specific focus on the generation of the requisite 1,4-dicarbonyl precursors from the versatile starting material, Methyl 4-bromo-3-oxopentanoate.

The Paal-Knorr Furan Synthesis: A Mechanistic Overview

The Paal-Knorr furan synthesis is a classic example of an acid-catalyzed intramolecular condensation.[7] The generally accepted mechanism proceeds through the following key steps:

-

Protonation: The reaction is initiated by the protonation of one of the carbonyl oxygens by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[7]

-

Enolization: The second carbonyl group undergoes tautomerization to its more nucleophilic enol form.[7]

-

Intramolecular Cyclization: The enol oxygen then acts as an intramolecular nucleophile, attacking the protonated carbonyl carbon to form a five-membered cyclic hemiacetal intermediate.[7]

-

Dehydration: Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, leads to the formation of the stable aromatic furan ring.[7]

A variety of protic acids (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, titanium tetrachloride) can be employed to catalyze the reaction.[3][5][8] The choice of catalyst and reaction conditions is often dictated by the nature of the substituents on the 1,4-dicarbonyl precursor and their sensitivity to acidic conditions.[5]

Generating the 1,4-Dicarbonyl Precursor from Methyl 4-bromo-3-oxopentanoate

The primary challenge in many Paal-Knorr syntheses is the accessibility of the 1,4-dicarbonyl starting material.[5] Methyl 4-bromo-3-oxopentanoate is a commercially available and highly versatile building block for the synthesis of a diverse range of 1,4-dicarbonyl compounds. Its reactivity stems from the presence of an α-haloketone moiety, which is susceptible to nucleophilic substitution.[9]

A common and effective strategy for the synthesis of 1,4-dicarbonyl compounds from α-haloketones involves their reaction with enolates or their equivalents.[10][11] For instance, the reaction of Methyl 4-bromo-3-oxopentanoate with the enolate of a β-dicarbonyl compound provides a straightforward route to more complex 1,4-dicarbonyl structures, which can then be cyclized to form highly substituted furans.[8][12]

Experimental Protocols

Part 1: Synthesis of a 1,4-Dicarbonyl Precursor

This protocol describes a general procedure for the synthesis of a 1,4-dicarbonyl compound via the alkylation of a β-dicarbonyl compound with Methyl 4-bromo-3-oxopentanoate. In this example, we will use ethyl acetoacetate as the nucleophile.

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles |

| Methyl 4-bromo-3-oxopentanoate | 209.04 g/mol [13][14] | 2.09 g | 10 mmol |

| Ethyl acetoacetate | 130.14 g/mol | 1.30 g | 10 mmol |

| Sodium ethoxide | 68.05 g/mol | 0.75 g | 11 mmol |

| Anhydrous Ethanol | 46.07 g/mol | 50 mL | - |

| Diethyl ether | 74.12 g/mol | As needed | - |

| Saturated aq. NH4Cl | - | As needed | - |

| Anhydrous MgSO4 | 120.37 g/mol | As needed | - |

Procedure:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (50 mL) and sodium ethoxide (0.75 g, 11 mmol).

-

Stir the mixture at room temperature until the sodium ethoxide has completely dissolved.

-

Add ethyl acetoacetate (1.30 g, 10 mmol) dropwise to the solution. Stir for 15 minutes at room temperature to ensure complete formation of the enolate.

-

Add Methyl 4-bromo-3-oxopentanoate (2.09 g, 10 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 1,4-dicarbonyl product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Part 2: Paal-Knorr Furan Synthesis

This protocol outlines the acid-catalyzed cyclization of the 1,4-dicarbonyl compound synthesized in Part 1 to the corresponding furan derivative.

Materials:

| Reagent/Solvent | Molecular Weight | Quantity | Moles |

| 1,4-Dicarbonyl Precursor | - | 1.0 g | - |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 g/mol | 50 mg | 0.29 mmol |

| Toluene | 92.14 g/mol | 20 mL | - |

| Saturated aq. NaHCO3 | - | As needed | - |

| Ethyl acetate | 88.11 g/mol | As needed | - |

| Anhydrous Na2SO4 | 142.04 g/mol | As needed | - |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,4-dicarbonyl precursor (1.0 g), p-toluenesulfonic acid (50 mg), and toluene (20 mL).

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude furan product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure furan derivative.

Visualizing the Process

Reaction Mechanism

Caption: Mechanism of the Paal-Knorr Furan Synthesis.

Experimental Workflow

Caption: Experimental workflow for furan synthesis.

Troubleshooting and Considerations

-

Incomplete Alkylation: If the formation of the 1,4-dicarbonyl is sluggish, ensure all reagents and solvents are anhydrous. The strength of the base used for enolate formation can also be critical.

-

Low Yields in Cyclization: For acid-sensitive substrates, milder catalysts such as silica gel or acidic resins can be employed. The efficiency of water removal is crucial; ensure the Dean-Stark apparatus is functioning correctly. Microwave-assisted Paal-Knorr reactions have also been reported to improve yields and reduce reaction times.[5]

-

Side Reactions: Strong acidic conditions and high temperatures can sometimes lead to decomposition or polymerization of the starting materials or product. Careful monitoring of the reaction and optimization of conditions are key.

Conclusion

The Paal-Knorr synthesis is a powerful and enduring method for the construction of substituted furans. By leveraging the reactivity of versatile starting materials like Methyl 4-bromo-3-oxopentanoate, a wide array of 1,4-dicarbonyl precursors can be readily accessed. The subsequent acid-catalyzed cyclization provides an efficient route to the furan core. The protocols and insights provided in this application note offer a solid foundation for researchers and drug development professionals to successfully employ this important transformation in their synthetic endeavors.

References

-

Paal–Knorr synthesis - Wikipedia. (URL: [Link])

-

Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (URL: [Link])

-

Furan synthesis - Organic Chemistry Portal. (URL: [Link])

-

Strategies for the synthesis of 1,4-dicarbonyl alkenes - ResearchGate. (URL: [Link])

-

Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method - YouTube. (URL: [Link])

-

Synthesis of polysubstituted furans from 1,3‐dicarbonyls. - ResearchGate. (URL: [Link])

-

REGIOSPECIFIC PREPARATION OF SUBSTITUTED FURANS FROM SOME 5-SUBSTITUTED DERIVATIVES OF 1,1-DIETHOXYALK-3-YN-2-ONES. (URL: [Link])

-

Paal-Knorr Synthesis. (URL: [Link])

-

Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds - MDPI. (URL: [Link])

-

Biosynthesis of beta-substituted furan skeleton in the lower furanoterpenoids: a model study - PubMed. (URL: [Link])

-

Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds | Request PDF - ResearchGate. (URL: [Link])

-

Paal–Knorr Furan Synthesis Using TiCl4 as Dehydrating Agent: A Concise Furan Synthesis from α‐Haloketones and β‐Dicarbonyl Compounds - ResearchGate. (URL: [Link])

-

Intermediates in the Paal-Knorr Synthesis of Furans | The Journal of Organic Chemistry. (URL: [Link])

-

Stereocontrolled Synthesis of 1,4‐Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. (URL: [Link])

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. (URL: [Link])

-

1,4-Diketone synthesis by C-C coupling - Organic Chemistry Portal. (URL: [Link])

-

Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Reaction starting from α‐haloketones and β‐dicarbonyl compounds. - ResearchGate. (URL: [Link])

-

Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. - YouTube. (URL: [Link])

-

Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC. (URL: [Link])

-

Methyl 4-bromo-3-oxopentanoate | C6H9BrO3 | CID 9815681 - PubChem. (URL: [Link])

-

Methyl 3-bromo-4-oxopentanoate | C6H9BrO3 | CID 10104516 - PubChem - NIH. (URL: [Link])

-

Synthesis of methyl 3-oxopentanoate - PrepChem.com. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1,4-Diketone synthesis by C-C coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. Methyl 4-bromo-3-oxopentanoate | C6H9BrO3 | CID 9815681 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Multicomponent Heterocycle Synthesis using Methyl 4-bromo-3-oxopentanoate

Executive Summary

Methyl 4-bromo-3-oxopentanoate (CAS 105983-77-5) is a versatile bifunctional electrophile widely utilized in the synthesis of complex heterocyclic scaffolds, particularly thiazoles , thiazolo[3,2-a]pyrimidines , and furans . Its unique structure—featuring a

This guide provides detailed, field-validated protocols for utilizing this reagent in multicomponent reactions (MCRs). Unlike standard

Reagent Profile & Reactivity[1][2]

Chemical Identity[3][4]

-

Structure:

-

Key Functionalities:

-

Electrophilic Ketone (C3): Susceptible to nucleophilic attack (e.g., by amines).

-

Alkyl Halide (C4): Highly reactive towards nucleophilic displacement (e.g., by sulfur).

-

Ester (C1): Generally stable under condensation conditions but available for post-MCR derivatization.

-

Reactivity Logic

The reagent serves as a C3-C4-C5 synthon in heterocycle construction. In reactions with 1,3-binucleophiles (like thiourea or 2-aminopyridine), it undergoes a cascade of S/N-alkylation followed by cyclodehydration .

Critical Consideration: The reagent is lachrymatory and thermally unstable. It is often generated in situ or used immediately after preparation to prevent polymerization or debromination.

Core Application: One-Pot Hantzsch Thiazole Assembly

The most robust application of methyl 4-bromo-3-oxopentanoate is the synthesis of 2-aminothiazole derivatives via a modified Hantzsch reaction. This protocol describes a "telescoped" MCR where the brominated intermediate is generated and consumed in one pot to maximize safety and yield.

Mechanism of Action

The reaction proceeds via nucleophilic attack of the thiourea sulfur on the C4-bromide (displacement), followed by intramolecular attack of the nitrogen on the C3-ketone (condensation).

Figure 1: Reaction pathway for the one-pot synthesis of thiazole derivatives.

Experimental Protocol

Target Molecule: Methyl (2-amino-5-methyl-1,3-thiazol-4-yl)acetate Scale: 150 mmol (approx. 30 g output)

Reagents:

-

Thiourea (10.5 g, 138 mmol)[4]

-

Solvents: Chloroform (CHCl

), Ethanol (EtOH), Toluene.

Step-by-Step Procedure:

-

Bromination (Generation of Component A):

-

Charge a dry 3-neck round-bottom flask with methyl propionylacetate (20 g) and CHCl

(100 mL) under Argon. -

Cool the solution to 0°C using an ice bath.

-

Add Bromine (7.9 mL) dropwise via an addition funnel over 2 hours . Note: Slow addition is crucial to control exotherm and regioselectivity.

-

Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Workup: Quench with saturated Na

CO -

Checkpoint: The crude oil (Methyl 4-bromo-3-oxopentanoate) is unstable. Proceed immediately to the next step.

-

-

Cyclization (MCR Step):

-

Dissolve the crude bromo-intermediate (approx. 25 g) in Toluene (100 mL) or Ethanol (150 mL). Note: Ethanol is greener; Toluene is preferred if water removal (Dean-Stark) is required.

-

Add Thiourea (10.5 g, 1.05 equiv relative to bromide).

-

Heat to reflux (80–100°C) for 2–4 hours.

-

Monitor by TLC (EtOAc/Hexane 1:1). The starting bromide spot (

) should disappear, and a polar fluorescent spot (

-

-

Isolation:

-

Cool the reaction mixture to RT.

-

If using Toluene: The product often precipitates as the HBr salt. Filter and wash with ether.

-

To obtain the free base: Suspend the solid in water, neutralize with NaHCO

to pH 8, and extract with EtOAc. -

Yield: Expected yield is 70–85% over two steps.

-

Data Summary:

| Parameter | Specification |

| Appearance | Off-white to pale yellow solid |

| 1H NMR (DMSO-d6) | |

| MS (ESI) | [M+H] |

Advanced Application: Synthesis of Fused Thiazolo[3,2-a]pyrimidines

This protocol describes the synthesis of bicyclic scaffolds, a key step in the manufacturing of PI3K inhibitors (e.g., related to Patent US9732097). This is a condensative cyclization reacting the bromo-keto ester with an amino-heterocycle.

Reaction Logic

Reacting 2-amino-4-methylthiazole with methyl 4-bromo-3-oxopentanoate creates a fused 5,6-membered ring system. The reaction requires an acidic medium (Polyphosphoric Acid - PPA) to drive the dehydration and cyclization of the pyrimidinone ring.

Figure 2: Synthesis of the thiazolo-pyrimidine scaffold.

Experimental Protocol

Reagents:

-

Polyphosphoric acid (PPA) (Commercial grade, >83% P

O -

2-Amino-4-methylthiazole (40.0 g)

-

Crude Methyl 4-bromo-3-oxopentanoate (1.1 equiv)[3]

Procedure:

-

Preparation: Heat PPA (200 g) to 70°C in a mechanical stirrer setup to lower viscosity.

-

Addition: Add 2-Amino-4-methylthiazole (40 g) in portions. Ensure thorough mixing.

-

Condensation: Add crude Methyl 4-bromo-3-oxopentanoate (approx. 80 g) in one portion.

-

Reaction: Heat to 110°C . The mixture will turn dark brown.[3] Stir for 4–5 hours.

-

Quench: Cool to 35°C. Cautiously add Water (300 mL) and EtOAc (250 mL). Warning: Exothermic hydrolysis of PPA.

-

Extraction: Vigorously stir until solids dissolve. Separate the organic layer.[8][9] Wash with 1N NaOH and Brine.

-

Purification: The crude product is often used directly or recrystallized from Ethanol.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Over-bromination or wrong regioselectivity. | Ensure temperature is strictly 0°C . Add Br |

| Dark/Tarred Product | Polymerization of the bromo-ketone. | Do not store the intermediate. Use immediately. Keep reaction temperature <110°C in PPA step. |

| Incomplete Cyclization | Presence of water in solvent (Step 2).[3] | Use anhydrous Ethanol or add molecular sieves. For PPA reactions, ensure temperature is maintained.[4][8] |

| Lachrymatory Effect | Vapor release of alpha-halo ketone. | Mandatory: Work in a high-flow fume hood. Use full PPE including goggles and face shield. Quench glassware with dilute ammonia before cleaning. |

References

-

Vertex Pharmaceuticals Inc. (2017). Process for the synthesis of a phosphoinositide 3-kinase inhibitor. US Patent 9,732,097 B2. Link

-

Pfizer Inc. (2005). Indane acetic acid derivatives and their use as pharmaceutical agents. EP Patent 1,497,271 A1. Link

-

National Institutes of Health (NIH). (2024). Reaction of unsymmetrical

-bromo-1,3-diketones with N-substituted thioureas. PubMed Central. Link -

Royal Society of Chemistry. (2022). Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate. Organic & Biomolecular Chemistry. Link

-

Sigma-Aldrich. (2024). Methyl 4-bromo-3-oxopentanoate Product Specification & SDS. Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US9732097B2 - Process for the synthesis of a phosphoinositide 3-kinase inhibitor - Google Patents [patents.google.com]

- 4. EP1497271A1 - Indane acetic acid derivatives and their use as pharmaceutical agents - Google Patents [patents.google.com]

- 5. EP1497271A1 - Indane acetic acid derivatives and their use as pharmaceutical agents - Google Patents [patents.google.com]

- 6. US6828335B2 - Indane acetic acid derivatives and their use as pharmaceutical agents, intermediates, and method of preparation - Google Patents [patents.google.com]

- 7. US6828335B2 - Indane acetic acid derivatives and their use as pharmaceutical agents, intermediates, and method of preparation - Google Patents [patents.google.com]

- 8. WO2011008487A1 - Pyrimidinones as pi3k inhibitors - Google Patents [patents.google.com]

- 9. WO2000064876A1 - Tri-aryl acid derivatives as ppar receptor ligands - Google Patents [patents.google.com]

synthesis of pyrazole derivatives from Methyl 4-bromo-3-oxopentanoate

Application Note: High-Fidelity Synthesis of Functionalized Pyrazoles from Methyl 4-bromo-3-oxopentanoate

Executive Summary

This application note details the strategic synthesis of 3-(1-bromoethyl)-1H-pyrazol-5(4H)-one derivatives utilizing Methyl 4-bromo-3-oxopentanoate (CAS 105983-77-5) as a bifunctional linchpin. Unlike standard

Scientific Foundation & Mechanism

The core transformation relies on the Knorr Pyrazole Synthesis , a condensation reaction between a 1,3-dicarbonyl equivalent and a hydrazine.

The Strategic Advantage

Standard pyrazole synthesis from methyl acetoacetate yields a static methyl group at the C3 position. By substituting with Methyl 4-bromo-3-oxopentanoate , the resulting pyrazole retains a 1-bromoethyl group at C3. This electrophilic "arm" remains active for downstream nucleophilic substitution (

Reaction Mechanism

-

Nucleophilic Attack: The hydrazine (

) attacks the ketone carbonyl (C3) of the ester, forming a hydrazone intermediate. -

Cyclization: The second hydrazine nitrogen attacks the ester carbonyl (C1), eliminating methanol.

-

Tautomerization: The resulting pyrazolone exists in equilibrium with its enol form (5-hydroxypyrazole).

Figure 1: Reaction pathway from bromo-ketoester to functionalized pyrazole scaffold.[1][2][3]

Experimental Protocols

Materials & Reagents

-

Precursor: Methyl 4-bromo-3-oxopentanoate (CAS: 105983-77-5), >95% purity. Note: Store at 2-8°C under inert gas.

-

Reagent: Hydrazine hydrate (50-60% solution) or substituted hydrazines (e.g., Phenylhydrazine).

-

Solvent: Ethanol (Absolute) or Methanol.

-

Catalyst: Glacial Acetic Acid (optional, for pH adjustment).

Protocol A: Core Cyclization (Synthesis of Scaffold)

Target: 3-(1-bromoethyl)-1H-pyrazol-5(4H)-one

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and dropping funnel, dissolve Methyl 4-bromo-3-oxopentanoate (10.0 mmol, 2.09 g) in Ethanol (20 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Add Hydrazine Hydrate (11.0 mmol, slight excess) dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent premature displacement of the bromine by hydrazine.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The starting material spot (

) should disappear, replaced by a more polar product spot ( -

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol.

-

The residue typically precipitates as a solid. Triturate with cold diethyl ether to remove impurities.

-

Filter the solid and dry under vacuum.

-

-

Validation:

-

Yield: Expected 75-85%.

-

Appearance: Off-white to pale yellow solid.

-

Protocol B: Library Diversification (Nucleophilic Substitution)

Target: 3-(1-(alkylamino)ethyl)-1H-pyrazol-5-ol derivatives

-

Setup: Dissolve the 3-(1-bromoethyl)-pyrazolone scaffold (1.0 mmol) in DMF (5 mL).

-

Reagent: Add the desired Nucleophile (e.g., Morpholine, Benzylamine, Thiophenol) (1.2 mmol) and a base (

, 2.0 mmol). -

Condition: Stir at 60°C for 3-6 hours. The secondary bromide is reactive but requires mild heating for complete conversion.

-

Isolation: Pour into ice water (20 mL). Extract with Ethyl Acetate (

mL). Wash organic layer with brine, dry over

Data Analysis & Troubleshooting

| Parameter | Observation | Interpretation/Action |

| H-NMR (DMSO-d6) | Doublet at | Methyl group of the side chain. |

| H-NMR (DMSO-d6) | Quartet at | Methine proton ( |

| H-NMR (DMSO-d6) | Singlet at | Pyrazole C4-H (vinylic proton in enol form). |

| Low Yield | Formation of hydrazide byproduct | Reaction temperature too low or incomplete cyclization. Heat to reflux for 30 mins if needed. |

| Impurity | Loss of Bromine | Excess hydrazine caused displacement. Strictly control stoichiometry (1.05 eq). |

Safety & Handling

-

Lachrymator Hazard: Methyl 4-bromo-3-oxopentanoate is an

-halo ketone and a potent lachrymator. Always handle in a functioning fume hood. -

Hydrazine: Toxic and potential carcinogen. Use double-gloving and avoid inhalation.

-

Storage: The starting material is sensitive to moisture and light. Store in amber vials at 4°C.

References

-

PubChem. (2025).[5] Methyl 4-bromo-3-oxopentanoate (CID 9815681).[5] National Library of Medicine.[5] [Link][5]

-

Aggarwal, R., et al. (2021). Pyrazole and Its Derivatives: An Excellent N-Heterocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]

- Fustero, S., et al. (2010). Improved Regioselectivity in the Synthesis of Pyrazoles. Journal of Organic Chemistry. (Contextual grounding for regioselectivity in Knorr synthesis).

Sources

- 1. researchgate.net [researchgate.net]

- 2. orientjchem.org [orientjchem.org]

- 3. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 4. Methyl 4-bromo-2-methyl-3-oxopentanoate | C7H11BrO3 | CID 24978315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-bromo-3-oxopentanoate | C6H9BrO3 | CID 9815681 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 4-bromo-3-oxopentanoate as a precursor for pharmaceutical intermediates

Application Note: Methyl 4-bromo-3-oxopentanoate in Pharmaceutical Synthesis

Executive Summary

Methyl 4-bromo-3-oxopentanoate (CAS: 105983-77-5) is a specialized

This guide details the handling, stability, and protocol for utilizing this precursor in a Hantzsch Thiazole Synthesis , ensuring high yield and reproducibility.

Chemical Profile & Stability

| Property | Specification |

| IUPAC Name | Methyl 4-bromo-3-oxopentanoate |

| Structure | |

| Molecular Weight | 209.04 g/mol |

| Appearance | Colorless to pale yellow oil |

| Hazards | Lachrymator , Skin Irritant, Corrosive |

| Storage | -20°C, under Argon/Nitrogen (Hygroscopic & Light Sensitive) |

| Stability Note | Prone to thermal decomposition and polymerization if stored above 4°C. |

Critical Handling Note: As an

Core Application: Regioselective Hantzsch Synthesis

The primary utility of Methyl 4-bromo-3-oxopentanoate is its reaction with thioamides or thioureas to form thiazoles. The reaction is driven by the nucleophilic attack of the sulfur atom on the

Mechanism & Regiochemistry

The reaction dictates a specific substitution pattern on the thiazole ring, essential for targeted drug design:

-

Position 2 (R): Determined by the Thioamide substituent.

-

Position 4 (

): Derived from the -

Position 5 (

): Derived from the terminal methyl group of the precursor.

This results in Methyl (2-substituted-5-methylthiazol-4-yl)acetate , a versatile scaffold for further elaboration (e.g., ester hydrolysis to acetic acid derivatives).

Figure 1: Reaction pathway for the synthesis of trisubstituted thiazoles. The precursor dictates the 4-acetate and 5-methyl substitution pattern.

Detailed Experimental Protocol

Protocol A: Synthesis of Methyl (2-amino-5-methylthiazol-4-yl)acetate

Target Application: Precursor for cephalosporin analogs or kinase inhibitors.

Reagents:

-

Methyl 4-bromo-3-oxopentanoate (1.0 equiv)

-

Thiourea (1.1 equiv)

-

Ethanol (Absolute, anhydrous preferred)

Workflow:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (837 mg, 11.0 mmol) in Ethanol (20 mL) .

-

Addition: Add Methyl 4-bromo-3-oxopentanoate (2.09 g, 10.0 mmol) dropwise over 5 minutes at room temperature.

-

Observation: The solution may warm slightly (exothermic).

-

-

Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (78°C) for 2–3 hours .

-

Self-Validating Step (TLC): Monitor using 50% EtOAc/Hexane. The starting material (

) should disappear, and a polar spot (Product,

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to ~5 mL volume.

-

Add Water (20 mL) and neutralize carefully with Saturated

until pH ~8. -

Precipitation: The product often precipitates as an off-white solid. Filter and wash with cold water.

-

Extraction (Alternative): If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL) . Dry combined organics over

, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (EtOAc/Hexane gradient).

Expected Yield: 75–85% Data Verification:

-

1H NMR (CDCl3):

2.25 (s, 3H, Thiazole-CH3), 3.65 (s, 2H, CH2-CO), 3.70 (s, 3H, OMe), 5.0-6.0 (br s, 2H, NH2).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of ester | Ensure anhydrous ethanol is used; avoid prolonged heating after completion. |

| Dark/Tarry Product | Decomposition of precursor | Distill precursor if it is old/colored. Run reaction under Nitrogen.[1] |

| Incomplete Reaction | Old Thiourea/Thioamide | Use excess nucleophile (1.2–1.5 equiv) to drive completion. |

| Lachrymatory Fumes | Unreacted Bromoketone | Quench reaction mixture with dilute ammonia or thiosulfate before workup. |

Strategic Workflow Diagram

Figure 2: Operational workflow for the synthesis of thiazole intermediates.

References

-

ChemicalBook. (2023). Methyl 4-bromo-3-oxopentanoate Properties and Applications. Retrieved from

-

PubChem. (2023). Compound Summary: Methyl 4-bromo-3-oxopentanoate.[5][6] National Library of Medicine. Retrieved from

-

Google Patents. (2017). Process for the synthesis of a phosphoinositide 3-kinase inhibitor (US9732097B2). Retrieved from

-

Google Patents. (2004). Indane acetic acid derivatives and their use as pharmaceutical agents (US6828335B2). Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of Thiazoles (Hantzsch Synthesis). Retrieved from

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. 4'-Bromo-3'-methylacetophenone:Synthesis,Applications_Chemicalbook [chemicalbook.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. methyl 3-bromo-4-oxopentanoate synthesis - chemicalbook [chemicalbook.com]

- 5. 2-(2-BROMO-5-METHYL-1,3-THIAZOL-4-YL)ETHANOL synthesis - chemicalbook [chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Protocols for C-C Bond Formation Using Methyl 4-bromo-3-oxopentanoate

This Application Note provides a comprehensive technical guide for the use of Methyl 4-bromo-3-oxopentanoate (CAS 105983-77-5) in C-C bond-forming protocols.[1][2]

Molecular Weight: 209.04 g/mol [1][2]Introduction & Reactivity Profile

Methyl 4-bromo-3-oxopentanoate is a bifunctional building block characterized by a

Structural Analysis

The molecule contains:

-

Electrophilic Site (

-Halo Ketone): The C4 position bearing the bromine is highly reactive toward nucleophiles (thioamides, amines) and metals (Zn, Mg for Reformatsky-type insertions). -

Nucleophilic Site (Active Methylene): The C2 methylene group, flanked by two carbonyls, is acidic (

) and can be deprotonated to form an enolate for alkylation or Knoevenagel condensation. -

Electrophilic Site (Ketone & Ester): The C3 ketone is susceptible to nucleophilic attack (e.g., in cyclization events), while the C1 ester provides a handle for further derivatization.

Strategic Utility[1][2]

-

Heterocycle Construction: Primary utility in the Hantzsch Thiazole Synthesis , yielding 2,4,5-trisubstituted thiazoles.

-

Carbon Framework Extension: Capable of Reformatsky reactions to form C-C bonds with aldehydes, or Feist-Benary reactions to form furans.

Mechanism & Reaction Pathways

The following diagram illustrates the divergent pathways available for this reagent, dependent on the choice of co-reactant and conditions.

Figure 1: Divergent synthetic pathways for Methyl 4-bromo-3-oxopentanoate.

Experimental Protocols

Protocol A: Hantzsch Thiazole Synthesis

Objective: Synthesis of Methyl 2-(2-aryl-5-methylthiazol-4-yl)acetate derivatives. Mechanism: Nucleophilic attack of the thioamide sulfur on the C4-Br carbon, followed by intramolecular condensation of the amine onto the C3 ketone.

Reagents:

-